

(+)-Allylglycine chemical and physical properties

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Compound of Interest

Compound Name: (+)-Allylglycine

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An In-depth Technical Guide on the Chemical and Physical Properties of **(+)-Allylglycine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Allylglycine, the dextrorotatory enantiomer of 2-amino-4-pentenoic acid, is a crucial chemical tool in neuroscience research. As a derivative of the amino acid glycine, its primary and most notable biological effect is the induction of convulsions. This activity stems from its role as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the biosynthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By blocking GAD, **(+)-allylglycine** leads to a reduction in central nervous system GABA levels, creating a state of neuronal hyperexcitability that is a valuable experimental model for studying epilepsy and seizure mechanisms. This technical guide provides a comprehensive overview of the chemical and physical properties of **(+)-allylglycine**, its mechanism of action, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

(+)-Allylglycine, also known as D-allylglycine, is the (R)-enantiomer of allylglycine. It shares many physical properties with its L-enantiomer and the racemic DL-mixture, with the primary distinction being the direction in which it rotates plane-polarized light. The following tables summarize the key chemical and physical data for **(+)-Allylglycine** and its related stereoisomers.

Table 1: General Chemical Properties

Property	(+)-Allylglycine (D-form)	L-Allylglycine (S-form)	DL- Allylglycine (Racemic)	Citation(s)
IUPAC Name	(2R)-2- aminopent-4- enoic acid	(2S)-2- aminopent-4- enoic acid	(±)-2-Aminopent- 4-enoic acid	[1] [2]
Synonyms	D-Allylglycine, (R)-(+)-2-Amino- 4-pentenoic acid	L-Allylglycine, (S)-(-)-2-Amino- 4-pentenoic acid	(±)-Allylglycine, DL-2-Allylglycine	[1] [2]
CAS Number	54594-06-8	16338-48-0	7685-44-1	[1] [2] [3]
Molecular Formula	C ₅ H ₉ NO ₂	C ₅ H ₉ NO ₂	C ₅ H ₉ NO ₂	[1] [2] [3]
Molecular Weight	115.13 g/mol	115.13 g/mol	115.13 g/mol	[1] [2] [3]
SMILES	C=CC--INVALID- LINK--N	C=CC--INVALID- LINK--N	C=CCC(C(=O)O) N	[1] [2]
InChIKey	WNNNWFKQCK FSDK- SCSAIBSYSA-N	WNNNWFKQCK FSDK- BYPYZUCNSA- N	WNNNWFKQCK FSDK- UHFFFAOYSA-N	[1] [2]

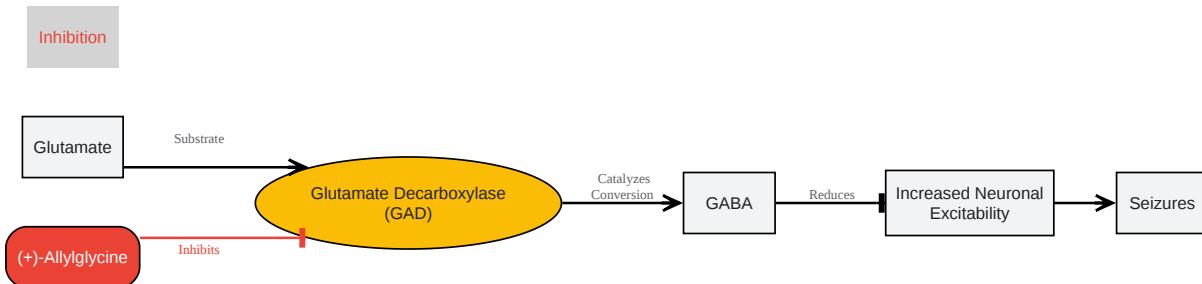
Table 2: Physical and Spectroscopic Properties

Note: Spectroscopic data (NMR, IR, MS) are generally identical for enantiomers. The data presented here are for the commonly available L- or DL-forms and are representative of the (+)-enantiomer.

Property	Value	Citation(s)
Appearance	White crystalline powder	[3]
Melting Point	258-260 °C (DL-form, lit.)	[4]
Boiling Point	231 °C (DL-form)	[3]
Solubility	Soluble in water	
¹ H NMR Spectrum	Representative data available.	[1][5]
¹³ C NMR Spectrum	Representative data available.	[1][6]
IR Spectrum	Representative data available.	[1][7]
Mass Spectrum (EI)	Representative data available for DL-form.	[8]

Mechanism of Action: Inhibition of GABA Biosynthesis

The primary mechanism of action for **(+)-allylglycine** is the inhibition of Glutamate Decarboxylase (GAD). GAD is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the irreversible α -decarboxylation of glutamate to form GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GAD, **(+)-allylglycine** prevents the synthesis of GABA, leading to a depletion of GABAergic tone.^{[3][9]} This reduction in inhibition results in a state of neuronal hyperexcitability, which manifests as convulsive seizures. This makes **(+)-allylglycine** a valuable tool for creating animal models of epilepsy to test potential antiepileptic drugs.^[9]

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Mechanism of **(+)-Allylglycine** Action.

Experimental Protocols

Induction of Seizures in a Rodent Model

This protocol provides a general methodology for inducing seizures in mice using **(+)-allylglycine**, based on established research practices.^{[9][10]} Researchers must adapt this protocol to their specific experimental needs and adhere to all institutional and governmental guidelines for animal welfare.

Objective: To induce convulsive seizures in mice for the study of epilepsy or the evaluation of anticonvulsant compounds.

Materials:

- **(+)-Allylglycine** (or DL-Allylglycine)
- Sterile saline solution (0.9% NaCl)
- Male/Female mice (species and strain as per experimental design)
- Appropriate animal housing and observation chambers (e.g., clear Plexiglas arenas)
- Video recording equipment

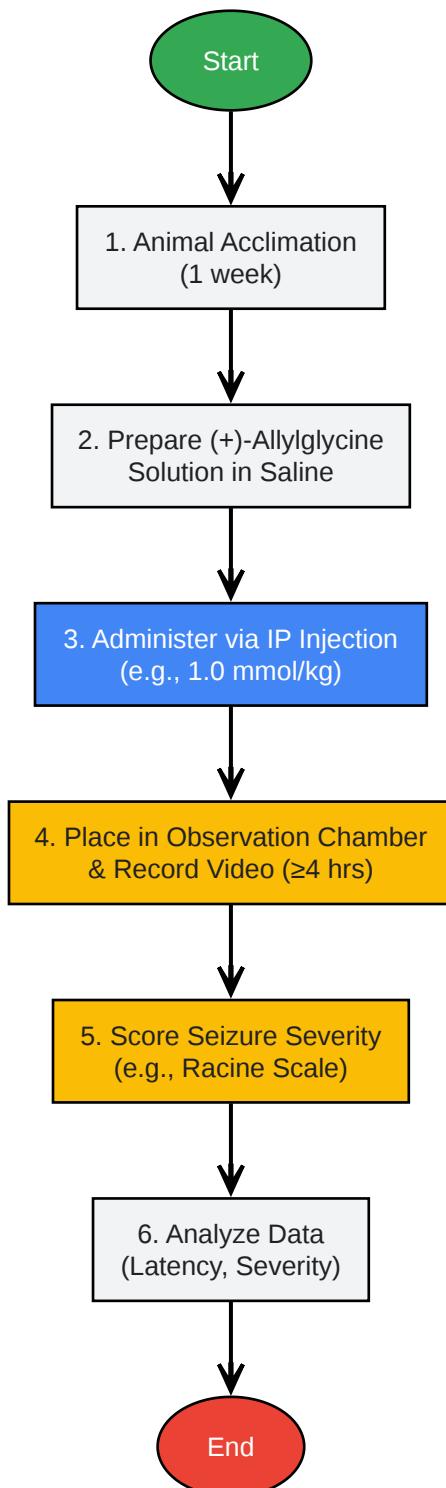
- Standard animal handling equipment (syringes, needles for IP injection)

Methodology:

- Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment to minimize stress.
- Preparation of **(+)-Allylglycine** Solution: Prepare a fresh solution of **(+)-allylglycine** in sterile saline on the day of the experiment. The concentration should be calculated to allow for an appropriate injection volume (typically 5-10 mL/kg body weight).
- Administration: Weigh each mouse accurately. Administer the **(+)-allylglycine** solution via intraperitoneal (IP) injection. The effective dose (ED50) for seizures in mice is approximately 1.0 mmol/kg.^[10] A common dose range used in rat studies is 100-250 mg/kg.^[9] A dose-response study may be necessary to determine the optimal dose for the specific strain and desired seizure severity.
- Observation: Immediately after injection, place the animal in an individual observation chamber. Record behavior continuously using video for at least 4 hours. The latency to seizure onset after IP injection of allylglycine can range from 44 to 240 minutes.^[10]
- Seizure Scoring: Observe and score seizure activity based on a standardized scale (e.g., a modified Racine scale). Key behavioral signs to monitor include:
 - Myoclonic jerks: Sudden, brief muscle twitches.
 - Focal seizures: Seizures localized to one part of the body, such as facial twitching or forelimb clonus.^[9]
 - Generalized tonic extension: Rigid extension of all limbs.^[9]
 - Generalized clonic seizures: Rhythmic jerking of the limbs.
 - Loss of postural control.
- Data Analysis: The primary endpoints are typically the latency to the first seizure of a specific type and the severity or duration of the seizures. For anticonvulsant studies, a test

compound would be administered prior to the allylglycine challenge, and the endpoints would be compared between treated and vehicle control groups.

- Post-Procedure Care: Provide appropriate post-procedural care as mandated by animal welfare protocols.



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Workflow for Rodent Seizure Induction.

In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol describes a method to determine the inhibitory potential of **(+)-allylglycine** on GAD activity using a fluorometric assay. This is a generalized protocol adapted from commercially available kits.[\[11\]](#)

Objective: To quantify the inhibition of GAD enzyme activity by **(+)-allylglycine**.

Materials:

- Recombinant or purified GAD enzyme
- GAD Assay Buffer
- GAD Substrate (L-Glutamic acid)
- GAD Cofactor (Pyridoxal Phosphate)
- Fluorometric detection reagents (e.g., a developer that produces a fluorescent product in a coupled reaction)
- **(+)-Allylglycine**
- 96-well microplate (black, for fluorescence)
- Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

Methodology:

- Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute GAD enzyme to an appropriate concentration in ice-cold assay buffer. Prepare a stock solution of **(+)-allylglycine** and create a serial dilution to test a range of concentrations.
- Reaction Setup: In a 96-well microplate, set up the following wells:

- Enzyme Control Wells: Add assay buffer, GAD enzyme, and substrate.
- Inhibitor Wells: Add assay buffer, GAD enzyme, substrate, and varying concentrations of **(+)-allylglycine**.
- No-Enzyme Control Wells: Add assay buffer and substrate (no enzyme).
- Positive Inhibition Control (Optional): Use a known GAD inhibitor.
- Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor (or vehicle) for 10-15 minutes at the desired reaction temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Start the enzymatic reaction by adding the GAD substrate to all wells.
- Kinetic Measurement: Immediately place the microplate into the plate reader. Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to GAD activity.
- Data Analysis:
 - Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
 - Determine the percent inhibition for each concentration of **(+)-allylglycine** using the formula: $\% \text{ Inhibition} = [(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$
 - Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

(+)-Allylglycine is an indispensable pharmacological agent for researchers in neuroscience and drug development. Its well-characterized mechanism as an inhibitor of GABA synthesis provides a reliable and reproducible method for inducing seizures in experimental models. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its proper handling, storage, and application in experimental settings. The

protocols provided offer a foundation for utilizing **(+)-allylglycine** to investigate the fundamental mechanisms of epilepsy and to screen for novel anticonvulsant therapies.

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References

- 1. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Allylglycine | C5H9NO2 | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. L-Allylglycine(16338-48-0)IR [m.chemicalbook.com]
- 8. dl-c-Allylglycine [webbook.nist.gov]
- 9. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
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